Trichloroacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJBWRMUSHSURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O2, Array | |
| Record name | TRICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID1021378 | |
| Record name | Trichloroacetic acid | |
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Molecular Weight |
163.38 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trichloroacetic acid, solid is a colorless crystalline solid. It absorbs moisture from air and forms a syrup. It is soluble in water with release of heat. It is corrosive to metals and tissue., Colorless to white, crystalline solid with a sharp, pungent odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR., Colorless to white, crystalline solid with a sharp, pungent odor. | |
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| Record name | Trichloroacetic acid | |
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| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
385 to 387 °F at 760 mmHg (NTP, 1992), 195.5 °C, 198 °C, 388 °F | |
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| Record name | Trichloroacetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), The acid has a solubility in water at 25 °C of 1,000 g/100 ml; it is soluble in ethanol and diethyl ether., Sol in 0.1 part water; very sol in alcohol, ether, Sol in ethanol, ethyl ether; slightly sol in carbon tetrachloride, In methanol = 2143 g/100g at 25 °C; in ethyl ether = 617 g/100g at 25 °C; in acetone = 850 g/100g at 25 °C; in benzene = 201 g/100g at 25 °C; in o-xylene = 110 g/100g at 25 °C., In water, 5.4X10+4 mg/L at 25 °C, 44 mg/mL at 25 °C, Solubility in water: very good, Miscible | |
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| Source | Human Metabolome Database (HMDB) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Trichloroacetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Density |
1.62 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.6126 at 64 °C, Sp Gr: 1.63 at 61/4 °C, 1.6 g/cm³, 1.62 | |
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| Record name | Trichloroacetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.6, 5.6 | |
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Vapor Pressure |
1 mmHg at 123.8 °F ; 5 mmHg at 168.8 °F (NTP, 1992), 0.06 [mmHg], VP: 1 kPa at 83.8 °C; 10 kPa at 130.0 °C; 100 kPa at 197.2 °C, 6.0X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 51 °C: 133, 1 mmHg at 124 °F, (124 °F): 1 mmHg | |
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Color/Form |
Colorless to white, crystalline solid., White deliquescent crystals, Hygroscopic, rhombohedral crystals | |
CAS No. |
76-03-9 | |
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Melting Point |
135 to 136 °F (NTP, 1992), 57.5 °C, MP: >300 °C. Soluble in ethanol. /Sodium salt/, 58 °C, 136 °F | |
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Ii. Occurrence and Environmental Dynamics of Trichloroacetic Acid
Environmental Distribution and Sources
Trichloroacetic acid (TCA) is a chemical compound that has been detected in various environmental compartments across the globe. Its presence is attributed to both direct industrial use and as a secondary product from the transformation of other chemical compounds.
Formation as a Disinfection By-product in Water Treatment
This compound is a known disinfection by-product (DBP) formed during water chlorination. who.intnih.govwho.intbrieflands.comepa.govnih.gov The reaction occurs between chlorine, a widely used disinfectant, and natural organic matter present in the water. brieflands.comnih.gov This process contributes to the presence of TCA in drinking water and treated wastewater. nih.govoup.com The formation of TCA and other haloacetic acids (HAAs) is a significant aspect of water quality management, as these compounds are regulated in many regions. brieflands.com For instance, the use of trichloroisocyanuric acid (TCCA) as a disinfectant in swimming pools also leads to the formation of this compound. nih.gov
Presence in Natural Waters (Surface Water, Groundwater, Drinking Water)
TCA has been widely detected in various water sources. In the United States, mean concentrations in groundwater and surface water distribution systems were reported to be 5.3 µg/L and 16 µg/L, respectively, with maximum detected concentrations reaching up to 80 µg/L in groundwater and 174 µg/L in surface water systems. who.intwho.int Data from other countries show similar findings, with chlorinated drinking water in Japan containing 7.5 µg/L, and in Switzerland, 3.0 µg/L. who.int In Australia, a maximum concentration of 200 µg/L was found in chlorinated water. who.int Concentrations in Swiss surface waters have been found to range from below the limit of quantification to 340 ng/L, while groundwater concentrations were consistently lower. oup.com The primary source of TCA in these surface waters was identified as effluents from wastewater treatment plants. oup.com
Table 1: Concentration of this compound in Various Water Sources
| Water Source | Location | Concentration (µg/L) |
| Groundwater Distribution Systems | USA | Mean: 5.3, Max: 80 who.intwho.int |
| Surface Water Distribution Systems | USA | Mean: 16, Max: 174 who.intwho.int |
| Chlorinated Drinking Water | Japan | 7.5 who.int |
| Chlorinated Water | Australia | Max: 200 who.int |
| Chlorinated Water | Switzerland | 3.0 who.int |
| Surface Waters | Switzerland | <0.027 - 0.340 oup.com |
| Groundwater | Germany | 0.05 who.int |
Occurrence in Terrestrial Ecosystems (Forest Soils, Conifer Needles)
TCA is found in terrestrial environments, particularly in forest ecosystems. nih.govresearchgate.net It has been observed to accumulate in the needles of coniferous trees and is present in the soil of these forests. researchgate.netavcr.cz Soil concentrations of TCA can vary significantly, ranging from less than 0.05 to several hundred micrograms per kilogram. researchgate.net There is evidence suggesting that coniferous forest soils can act as a source of TCA, with an estimated flux of 160,000 tonnes per year in European forests alone. nih.govresearchgate.net The compound is taken up by tree roots from the soil and transported to the needles. avcr.cznih.gov
Ubiquity in Precipitation and Historical Ice Records
This compound is ubiquitously present in rainwater and snow. nih.gov Concentrations in rainwater have been reported to range from 0.01 to 1 µg/L, and in some cases in Germany, from 0.1 to 20 µg/L. who.int In remote regions like the Antarctic and Arctic, concentrations in rainwater are generally lower, ranging from 10 to 100 ng/L. who.int The presence of TCA in historical ice and firn samples, dating back to the early 19th century, suggests a natural background source of the compound, predating industrial production of its chlorinated precursors. nih.goveurochlor.org
Environmental Fate and Degradation Pathways
The persistence and transformation of this compound in the environment are governed by a combination of biotic and abiotic processes. The compound is generally considered to be non-readily biodegradable. carlroth.comcarlroth.com
In aquatic systems, the degradation of TCA can be slow. One study in a lake estimated a half-life of over 230 days, indicating significant persistence. oup.com However, other studies have shown that biodegradation can occur. In field aquatic microcosms, the residence time of TCA was approximately 40 days. nih.gov Photodegradation, particularly in the presence of a photocatalyst like titanium dioxide, can be an effective removal pathway. nih.govtandfonline.com The half-life for photodegradation of TCA in the presence of suspended titanium dioxide at 15°C has been reported as 6 days. nih.gov The degradation products can include hydrochloric acid, carbon dioxide, and chloroform (B151607). nih.gov
In soil environments, microbial degradation is a key process for TCA removal. nih.govatamanchemicals.comnih.gov Soil microorganisms are capable of dehalogenating TCA, and the rate of degradation is influenced by factors such as soil type, humidity, temperature, and the concentration of TCA itself. avcr.czresearchgate.net The half-life of TCA in soil can be on the order of weeks. eurochlor.org For instance, one study reported DT50 values (time for 50% dissipation) ranging from 18.1 to 25.5 days depending on the soil and experimental conditions. oecd.org The degradation process in soil can lead to the formation of carbon dioxide and chloride ions. avcr.cz TCA can also be degraded within the needles of spruce trees with a reported half-life of 10 days. nih.gov
Abiotic degradation of TCA can also occur. For example, an abiotic aqueous decarboxylation mechanism with a half-life of 22 days has been reported. nih.gov Under certain anaerobic conditions, TCA can be dehydrohalogenated to 1,1-dichloroethene and acetic acid, though this process is slow with a half-life of over 2.8 years. nih.gov
Abiotic Degradation Mechanisms in Aquatic Environments
Environmental Risk Assessment Methodologies
The environmental risk of this compound is assessed by evaluating its toxicity to a range of aquatic and terrestrial organisms. researchgate.net Due to its phytotoxic nature, plants and algae are considered particularly sensitive. researchgate.netoecd.org
In aquatic ecosystems, algae are among the most sensitive species. oecd.org For example, the green alga Chlorella pyrenoidosa has a 14-day No-Observed-Effect-Concentration (NOEC) of 0.01 mg/L. oecd.org TCA is also toxic to other aquatic life, including crustaceans and molluscs. researchgate.net Risk assessments for aquatic environments consider local exposure from industrial discharges, such as from textile dyeing and pulp mills. oecd.org Generally, TCA levels in water bodies not directly impacted by point sources are below the toxicity thresholds for most sensitive aquatic organisms. researchgate.net
For terrestrial ecosystems, the risk assessment focuses on the high toxicity of TCA to plants. oecd.org Pine trees have shown a 60-day EC10 (the concentration causing a 10% effect) of 0.12 mg/kg of soil. oecd.org Risk quotients derived from soil exposure may underestimate the actual risk to plants because they can also absorb TCA directly from the atmosphere and produce it internally from precursors. researchgate.net
Table 3: Ecotoxicity Data for this compound (TCA)
| Organism | Endpoint | Concentration | Reference |
| Chlorella pyrenoidosa (Green Alga) | 14-day NOEC | 0.01 mg/L | oecd.org |
| Pine (Terrestrial Plant) | 60-day EC10 | 0.12 mg/kg soil | oecd.org |
| Daphnia magna (Crustacean) | 48-hour EC50 | 2000 mg/L | carlroth.com |
| Orfe (Leuciscus idus) (Fish) | 48-hour LC50 | >1000 mg/L | carlroth.com |
| Fathead minnow (Pimephales promelas) | 96-hour LC50 | 2000 mg/L | carlroth.com |
This compound is a known phytotoxic agent. researchgate.netnih.gov Its harmful effects on plants are a key consideration in its environmental risk profile. High concentrations of TCA can lead to visible symptoms such as chlorosis (yellowing of leaves), necrosis (tissue death), and needle loss in conifers. avcr.cz
The mechanism of TCA's phytotoxicity is linked to its ability to disrupt cellular processes. For instance, TCA formed directly within chloroplasts can damage the photosynthetic apparatus by causing protein protonation. cas.cz This internal formation from precursors like tetrachloroethene appears to be more detrimental than the uptake of TCA from the soil, which may accumulate in vacuoles or the apoplast where it has a milder effect. cas.cz
Iii. Mechanistic Studies of Trichloroacetic Acid in Biological Systems
Absorption, Distribution, Metabolism, and Excretion Research
Trichloroacetic acid is readily absorbed into the body through various routes, including oral and dermal exposure. researchgate.netwho.int Once absorbed, it has been observed to bind to plasma proteins, a factor that influences its distribution and retention in the body. who.intinchem.org The primary organ of distribution appears to be the liver. who.int The elimination of TCA from the body is a slow process, with the majority being excreted unchanged in the urine. researchgate.netnih.gov
While a significant portion of TCA is excreted without being metabolized, a smaller fraction undergoes biotransformation. researchgate.netnih.gov The metabolism of TCA can occur through several pathways. One proposed mechanism is reductive dehalogenation, which leads to the formation of dichloroacetic acid (DCA). who.int It has been suggested that cytochrome P450 is involved in the oxidative metabolism of TCA to DCA. nih.gov However, the formation of DCA from TCA in biological systems has been a subject of debate, with some studies suggesting that its detection might be an analytical artifact. who.intiarc.fr
Other identified metabolites of TCA include carbon dioxide, glyoxylic acid, oxalic acid, and glycolic acid. who.intnih.gov The formation of these metabolites suggests that TCA can enter into various metabolic pathways within the cell. For instance, the conversion to oxalate (B1200264) and carbon dioxide likely proceeds through intermediates such as glyoxylate. iarc.fr The metabolism of TCA can also involve conjugation with glutathione (B108866), leading to the formation of thiodiacetic acid. inchem.org
Significant differences in the pharmacokinetics of this compound have been observed across various species. pageplace.de A key distinction lies in the rate of systemic clearance, which is considerably slower in humans compared to rodents like rats and mice. nih.gov This difference is partly attributed to the more extensive binding of TCA to plasma proteins in humans. inchem.org
The plasma half-life of TCA also varies significantly between species. In humans, the plasma half-life has been reported to be around 50 hours, while in rodents, it is much shorter, approximately 6 hours. iarc.fr Consequently, the volume of distribution also differs, being smaller in humans relative to their body weight compared to rodents. iarc.fr These pharmacokinetic differences are crucial for extrapolating toxicological data from animal studies to assess potential human health risks. science.gov
Table 1: Comparative Pharmacokinetic Parameters of this compound
| Parameter | Human | Rat | Mouse |
| Systemic Clearance Rate | Slower | Faster | Faster |
| Plasma Half-life | ~50 hours | ~6 hours | ~6 hours |
| Plasma Protein Binding | More Extensive | Less Extensive | Less Extensive |
| Primary Excretion Route | Unchanged in Urine | Unchanged in Urine | Unchanged in Urine |
Metabolic Pathways and Metabolite Formation (e.g., Dichloroacetic Acid)
Cellular and Molecular Mechanisms of Action
The biological effects of this compound at the cellular and molecular level are multifaceted and involve several key mechanisms.
This compound is a known peroxisome proliferator, particularly in the livers of rodents. inchem.org This effect is mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). oup.comnih.gov While TCA itself is considered a relatively weak activator of PPARα, its metabolites are thought to be more potent. nih.gov The activation of PPARα leads to an increase in the number and size of peroxisomes and the induction of enzymes involved in fatty acid β-oxidation. who.int Studies using PPARα-null mice have confirmed the essential role of this receptor in mediating TCA-induced peroxisome proliferation. oup.com It is important to note that there are species-specific differences in the response to peroxisome proliferators, with rodents being more sensitive than humans. inchem.org
This compound has been shown to affect cell proliferation, although the effects can vary depending on the duration of exposure. iarc.fr Short-term exposure to TCA can lead to an increase in cell proliferation in the liver of mice. iarc.fr This initial stimulation of cell division has been correlated with changes in the methylation status and expression of proto-oncogenes such as c-jun and c-myc. atamankimya.com However, longer-term or chronic treatment with TCA has been observed to suppress the rate of cell division relative to controls. iarc.fr
In addition to its effects on cell proliferation, TCA has been found to inhibit intercellular communication. atamankimya.com This disruption of communication between cells can interfere with normal tissue homeostasis and function.
Exposure to this compound can induce oxidative stress in tissues, particularly the liver and kidneys. nih.govuni-lj.si This is characterized by an increase in the production of reactive oxygen species (ROS) and lipid peroxidation. uni-lj.sinih.gov The induction of oxidative stress is a significant mechanism contributing to the cellular damage observed following TCA exposure.
In response to the increased oxidative load, the body's antioxidant defense systems are activated. However, the response of different antioxidant enzymes can vary. Studies have shown that TCA administration can lead to an increase in the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Conversely, the activity of glutathione peroxidase (GSH-Px) has been reported to be suppressed in some instances. nih.gov The levels of glutathione (GSH), a key non-enzymatic antioxidant, have generally been found to remain unchanged in response to TCA treatment. nih.gov These alterations in the antioxidant system reflect the cellular effort to counteract the damaging effects of TCA-induced oxidative stress.
Lipid Peroxidation Mechanisms
One of the key mechanisms of TCA-induced toxicity is the induction of oxidative stress, leading to lipid peroxidation. This process involves the degradation of lipids in cell membranes by reactive oxygen species (ROS), resulting in cellular damage.
The metabolism of TCA can generate free radical species that initiate lipid peroxidation. epa.gov This is evidenced by the significant elevation of malondialdehyde (MDA), a marker of lipid peroxidation, in both liver and kidney tissues following TCA exposure. uni-lj.si In one study, TCA intoxication led to a 272% increase in MDA. uni-lj.si The process of lipid peroxidation involves the abstraction of a hydrogen atom from a polyunsaturated fatty acid, leading to the formation of a lipid radical which then reacts with oxygen to form a lipid peroxyl radical. This initiates a chain reaction, propagating damage to lipids within cellular membranes.
The thiobarbituric acid reactive substances (TBARS) assay is a common method used to measure lipid peroxidation products like malonaldehyde (MA). mdpi.com In this assay, MA is extracted with this compound and reacts with thiobarbituric acid (TBA) to form a colored product that can be quantified. mdpi.com Studies have shown a direct correlation between TCA exposure and an increase in TBARS, indicating a rise in lipid peroxidation. nih.govnih.gov
Table 1: Effect of this compound on Markers of Lipid Peroxidation and Antioxidant Enzymes
| Parameter | Organ | Percentage Change Following TCA Exposure | Reference |
|---|---|---|---|
| Malondialdehyde (MDA) | Liver & Kidney | 272% Increase | uni-lj.si |
| Superoxide Dismutase (SOD) | Liver & Kidney | 56.6% Reduction | uni-lj.si |
| Catalase (CAT) | Liver & Kidney | 61% Reduction | uni-lj.si |
| Glutathione Peroxidase (GPx) | Liver & Kidney | 68.9% Reduction | uni-lj.si |
DNA Hypomethylation and Genetic Alterations
DNA hypomethylation can lead to chromosomal instability and the increased expression of genes, including proto-oncogenes. epa.gov Studies have demonstrated that TCA induces hypomethylation of the c-myc gene, a proto-oncogene, in mouse liver. epa.govnih.gov This effect correlates with the tumor-promoting activity of TCA. nih.govoup.com Specifically, TCA has been shown to cause a significant reduction in the methylation of the c-myc gene in the kidneys of male mice. oup.com Furthermore, in DCA- and TCA-promoted liver tumors, the insulin-like growth factor-II (IGF-II) gene was found to be hypomethylated, and its mRNA expression was increased. nih.gov
Research has shown that TCA can decrease the methylation of DNA in a dose-dependent manner. oup.com For instance, studies in B6C3F1 mice showed that TCA caused a significant reduction in renal DNA methylation. oup.com Alterations in DNA methylation can be broadly categorized into DNA hypomethylation and hypermethylation of tumor suppressor genes. epa.gov While TCA is primarily associated with hypomethylation, its metabolite from trichloroethylene (B50587) (TCE), has been shown to induce both hypo- and hypermethylation on the promoter regions of single-copy genes. plos.org
Table 2: Research Findings on TCA-Induced DNA Hypomethylation
| Gene/Region | Organ/System | Effect | Species | Reference |
|---|---|---|---|---|
| c-myc | Kidney | Decreased methylation | Male B6C3F1 Mice | oup.com |
| c-myc | Liver | Decreased methylation and increased mRNA expression | B6C3F1 Mice | nih.gov |
| Insulin-like growth factor-II (IGF-II) | Liver Tumors | Hypomethylation and increased mRNA expression | Mice | nih.gov |
| Global DNA | Kidney | 65% reduction in methylation | Male B6C3F1 Mice | oup.com |
Receptor-Mediated Effects (e.g., PPARα agonism)
This compound is known to be a peroxisome proliferator, exerting its effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor. epa.govtandfonline.com While considered a relatively weak peroxisome proliferator compared to model compounds like WY-14,643, its activation of PPARα is a significant mechanism contributing to its hepatotoxicity and carcinogenicity in rodents. epa.govnih.gov
Activation of PPARα by TCA induces the transcription of genes responsible for fatty acid metabolism. epa.gov This leads to peroxisome proliferation, an increase in the number and size of peroxisomes in liver cells. uzh.ch This sustained proliferative response is thought to play a dominant role in TCA-induced liver tumor formation in mice. epa.govtandfonline.com The effects of TCA, including liver tumor induction, are abolished in PPARα-null mice, supporting the critical role of this receptor. tandfonline.com
Interestingly, while both TCA and its precursor trichloroethylene (TCE) activate PPARα, the pattern of gene expression changes they induce can differ from other PPARα agonists, suggesting a complex interplay of effects beyond simple peroxisome proliferation. nih.gov Studies have shown that despite differences in the levels of TCA in the liver and kidneys of wild-type and humanized PPARα mice, the activation of PPARα, as measured by the induction of the target gene Cyp4a10, was similar. nih.gov
Mechanisms of Organ-Specific Effects (e.g., Hepatotoxicity, Renal Toxicity)
The toxic effects of this compound are most prominently observed in the liver and kidneys. uni-lj.si The mechanisms underlying this organ-specific toxicity are multifaceted, involving a combination of the effects discussed above.
Hepatotoxicity:
TCA-induced hepatotoxicity is characterized by a range of effects including increased liver weight, hepatocyte ballooning, pleomorphism, and vascular congestion. uni-lj.siresearchgate.net The underlying mechanisms include:
Table 3: Histopathological and Biochemical Changes in the Liver due to TCA
| Finding | Observation | Reference |
|---|---|---|
| Histopathology | Hepatocyte ballooning, pleomorphism, vascular congestion | uni-lj.siuni-lj.siresearchgate.net |
| Biochemical Markers | Increased serum ALT, AST, ALP, Total Bilirubin | uni-lj.siuni-lj.siresearchgate.net |
| Oxidative Stress | Increased MDA, decreased SOD, CAT, GPx | uni-lj.si |
| Inflammation | Increased TNF-α, IL-1β, NF-κB | uni-lj.siuni-lj.siresearchgate.net |
Renal Toxicity:
The kidneys are another primary target for TCA toxicity. Observed effects include the loss of tubular architecture, tubular congestion, and leukocyte infiltration. uni-lj.siuni-lj.siresearchgate.net The mechanisms of renal toxicity include:
Iv. Advanced Analytical and Detection Methodologies for Trichloroacetic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For TCA analysis, several chromatographic methods are widely employed, each with its own set of advantages depending on the sample matrix and desired detection limits.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of TCA, a derivatization step is typically required to convert it into a more volatile form, commonly a methyl ester. nih.govcdc.gov This is often achieved through esterification with agents like acidic methanol (B129727) or diazomethane (B1218177). nih.goviarc.fr
Once derivatized, the sample is introduced into the GC system. The choice of detector is critical for achieving the desired sensitivity and selectivity.
Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it exceptionally well-suited for detecting the chlorinated structure of TCA derivatives. nih.govnih.gov This detector can achieve very low detection limits, often in the microgram-per-liter (µg/L) or even nanogram-per-liter (ng/L) range. nih.goviarc.fr For instance, a headspace GC-ECD method for drinking water reported a detection limit of 0.5 µg/L for TCA. nih.gov Another method for urine analysis achieved a sensitivity of 0.001 mg/L. eurekakit.com
Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides not only high sensitivity but also definitive structural confirmation of the analyte. nih.govresearchgate.net The mass spectrometer separates ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint for the TCA derivative. Dynamic headspace GC/MS has been successfully used for the analysis of TCA in biological samples like urine, demonstrating good reproducibility. nih.gov
| Method | Matrix | Derivatization Agent | Detector | Detection Limit | Reference |
|---|---|---|---|---|---|
| Headspace GC | Drinking Water | Acidic Methanol | ECD | 0.5 µg/L | nih.gov |
| Capillary GC | Urine | BF3/Methanol | ECD | - | nih.gov |
| Headspace GC | Urine | Stabilizing/Derivatization Reagent | ECD/MS | 0.001 mg/L (ECD), 0.01 mg/L (MS) | eurekakit.com |
| Dynamic Headspace GC | Urine | Not specified | MS | 0.01 µg/mL | nih.gov |
High-performance liquid chromatography (HPLC) is a versatile technique that separates compounds in a liquid mobile phase passing through a solid stationary phase. A key advantage of HPLC for TCA analysis is that it often does not require a derivatization step, simplifying sample preparation. scribd.comnih.gov
HPLC combined with an ultraviolet (UV) detector is a common and effective method for quantifying TCA. scribd.comresearchgate.netuzh.chuzh.ch The analysis relies on the principle that TCA absorbs UV light at a specific wavelength. The amount of light absorbed is proportional to the concentration of TCA in the sample.
The mobile phase typically consists of an aqueous buffer, often with an organic modifier like acetonitrile (B52724) or methanol, to facilitate the separation on a reversed-phase column (e.g., C18). scribd.comtandfonline.com Detection is commonly performed at wavelengths around 210 nm. iarc.fr The detection limits for HPLC-UV methods are generally in the low microgram-per-liter (µg/L) range. iarc.fr For example, one method for analyzing effluents reported a detection limit of 10 µg/L for TCA. iarc.fr A method for workplace air analysis achieved a relative limit of quantification of 0.005 mg/m³. researchgate.netuzh.ch
| Matrix | Mobile Phase Component | Detection Wavelength | Detection Limit | Reference |
|---|---|---|---|---|
| Effluents | Aqueous ammonium (B1175870) sulfate | 210 nm | 10 µg/L | iarc.fr |
| Workplace Air | Aqueous phosphate (B84403) buffer | Not specified | 0.005 mg/m³ (relative LOQ) | researchgate.netuzh.ch |
| General | Methanol:phosphoric acid (75:25:0.1) | Not specified | - | scribd.com |
Ion chromatography (IC) is a specialized form of HPLC that separates ions and polar molecules based on their affinity to an ion exchanger. It is particularly well-suited for the direct analysis of ionic species like the trichloroacetate (B1195264) anion in aqueous samples, eliminating the need for extraction or derivatization. nih.govnih.gov
In IC, an aqueous eluent, such as a sodium hydroxide (B78521) solution, is used to carry the sample through a column packed with an anion-exchange resin. nih.gov Detection is typically achieved by measuring the electrical conductivity of the eluent as the separated ions emerge from the column. Suppressed IC, where the conductivity of the eluent is chemically reduced before the detector, is often used to enhance sensitivity.
IC methods have been successfully applied to determine TCA in various matrices, including drinking water, human serum, and urine. nih.govmat-test.com These methods are valued for their simplicity and speed. For instance, an IC method for serum and urine demonstrated a detection limit of 0.08 mg/L with a linear range up to 33 mg/L. nih.gov Another approach combined liquid-liquid extraction with IC for analyzing chlorinated raw water. nih.gov
High-Performance Liquid Chromatography (HPLC) with UV Detection
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods provide information based on the interaction of electromagnetic radiation with the analyte. These techniques are used for both quantification and structural identification of TCA.
One of the classic methods for the determination of polyhalogenated compounds like TCA is based on the Fujiwara reaction. cdc.govzenodo.orgresearchgate.net This colorimetric method involves the reaction of the halogenated compound with pyridine (B92270) in an alkaline medium, which upon heating, produces a distinct red color. zenodo.orgresearchgate.net The intensity of this color, which is proportional to the concentration of the analyte, is then measured using a UV-Visible spectrophotometer at a specific wavelength, typically around 520-530 nm. cdc.govzenodo.org
While historically significant, the traditional Fujiwara reaction can be non-specific. eurekakit.com Modifications have been developed to improve its selectivity and sensitivity. One such modification involves discharging the initial red color with an acid and then adding a reagent like p-aminoacetophenone to form a new, more stable purple-red dye, which is then quantified. zenodo.org Despite the advent of more advanced techniques, the simplicity and low cost of spectrophotometric methods make them suitable for certain routine applications.
Mass spectrometry, particularly when coupled with a chromatographic separation technique like HPLC, is the gold standard for trace-level analysis of TCA. nih.govacs.orgresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offer unparalleled sensitivity and specificity. tandfonline.comnih.govacs.org
In LC-MS, the HPLC system separates TCA from other components in the sample matrix before it enters the mass spectrometer. Electrospray ionization (ESI) is a common technique used to generate ions from the TCA molecules in the liquid phase, typically operating in the negative ion mode. nih.govacs.org
Tandem mass spectrometry (MS/MS) takes the analysis a step further. A specific ion corresponding to TCA (the precursor ion) is selected and then fragmented to produce characteristic product ions. nih.govresearchgate.net This process, known as multiple reaction monitoring (MRM), is highly selective and significantly reduces background interference, allowing for very low detection limits, often in the nanogram-per-liter (ng/L) range. tandfonline.comnih.govacs.org For example, an isotope dilution HPLC-MS/MS method for TCA in human urine achieved a limit of detection of 0.5 ng/mL. acs.org Another ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for water analysis reported a detection limit of 0.08 ng/L after solid-phase extraction. tandfonline.com
| Method | Matrix | Ionization Mode | Key Transition (m/z) | Detection Limit | Reference |
|---|---|---|---|---|---|
| HPLC-ESI-MS/MS | Serum | Negative | 161 → 117 | 0.4 nmol/mL | nih.gov |
| HPLC-ESI-MS/MS | Urine | Negative | Not specified | 0.5 ng/mL | acs.org |
| UHPLC-ESI-MS/MS | Water | Negative | Not specified | 0.08 ng/L | tandfonline.com |
| LC-MS | Cosmetics | Not specified | 160.6 > 116.9 (Qualitative) | - | google.com |
UV-Visible Spectrophotometry (e.g., Fujiwara Reaction)
Sample Preparation and Derivatization Strategies
Due to the involatile nature of TCAA, direct analysis by gas chromatography (GC) is not feasible. rsc.org Therefore, derivatization to a more volatile form is a necessary prerequisite for GC-based analysis. cdc.govuni-bayreuth.deresearchgate.netiarc.fr
Methylation, the process of converting TCAA into its methyl ester, is a widely adopted derivatization strategy. rsc.orgcdc.govuni-bayreuth.deiarc.fr This enhances volatility, making the compound amenable to GC analysis. Several reagents and methods are employed for this purpose.
One common approach involves the use of boron trifluoride (BF₃) in methanol . cdc.govcdc.gov In this procedure, the sample containing TCAA is mixed with a BF₃/methanol solution and heated. cdc.govcdc.gov Following the reaction, the resulting methyl trichloroacetate is extracted into an organic solvent, such as toluene, and analyzed by GC. cdc.gov It is important to note that the derivatization efficiency of this reaction may not be 100%; one study found it to be 52%. cdc.gov Consequently, it is recommended that calibration standards be prepared from TCAA that undergoes the same derivatization process, rather than using pure methyl trichloroacetate standards. cdc.gov
Diazomethane is another effective methylating agent for TCAA. cdc.govuni-bayreuth.deiarc.frresearchgate.netasn.sn It offers the advantages of a short reaction time, high yields, and minimal side reactions. uni-bayreuth.de The procedure typically involves passing freshly prepared diazomethane through a solution containing TCAA, which leads to the formation of its methyl ester. uni-bayreuth.de This derivative can then be analyzed by various GC detection methods, including electron capture detection (GC-ECD), mass spectrometry (GC-MS), or flame ionization detection (GC-FID). uni-bayreuth.de However, diazomethane is a known carcinogen and is explosive, necessitating fresh preparation for each use. uni-bayreuth.denih.gov
Other methylation techniques include using a methanol/sulfuric acid mixture for esterification. cdc.gov Additionally, in-situ methylation with dimethylsulfate in the presence of an ion-pairing agent like tetrabutylammonium (B224687) hydrogensulfate has been shown to improve the yield of methyl trichloroacetate for GC/MS analysis. uni-bayreuth.de A simple and rapid headspace GC method has also been developed using acidic methanol esterification , which avoids the use of hazardous diazomethane. nih.gov
The table below summarizes key aspects of different methylation procedures for TCAA analysis.
| Methylation Reagent/Method | Key Procedural Steps | Advantages | Disadvantages/Considerations | Analytical Finish | Reference(s) |
| Boron Trifluoride/Methanol | Mix sample with BF₃/methanol, heat, extract with toluene. | Straightforward procedure. | Derivatization efficiency may be incomplete (e.g., 52%). | GC-ECD | cdc.govcdc.gov |
| Diazomethane | Pass freshly prepared diazomethane through TCAA solution. | Short reaction time, high yields, minimal side reactions. | Carcinogenic and explosive; must be freshly prepared. | GC-ECD, GC-MS, GC-FID | cdc.govuni-bayreuth.deresearchgate.netasn.sn |
| Methanol/Sulfuric Acid | Esterification with a mixture of methanol and sulfuric acid. | Established esterification method. | Requires handling of strong acid. | GC | cdc.gov |
| Dimethylsulfate with Ion-Pairing Agent | In-situ methylation using dimethylsulfate and tetrabutylammonium hydrogensulfate. | Improved reaction yields. | Requires additional reagents. | GC-MS | uni-bayreuth.de |
| Acidic Methanol Esterification (Headspace) | Esterification in water with acidic methanol, followed by headspace analysis. | Avoids hazardous diazomethane; performed in aqueous solution. | May have lower recovery for some analytes. | Headspace GC-ECD | nih.gov |
For environmental samples like water, soil, and foliage, steam distillation offers an alternative to derivatization-based methods. rsc.orgresearchgate.netrsc.org A notable technique is the modified Nielsen-Kryger steam distillation, which combines extraction, thermal decarboxylation of TCAA to chloroform (B151607) (CHCl₃), and concentration into a single step. rsc.orgresearchgate.netrsc.org
In this method, the sample is placed in a flask with deionized water. researchgate.net To eliminate interference from pre-existing chloroform in the sample, the solution is first degassed with nitrogen. researchgate.netrsc.org The solution is then refluxed, causing the TCAA to thermally decompose into chloroform. researchgate.netrsc.org The chloroform vapor condenses and is partitioned into an organic solvent, typically hexane (B92381), which is then analyzed by GC. researchgate.netrsc.org
This method minimizes sample preparation and has shown good recoveries. researchgate.netrsc.org For instance, optimized procedures have reported recoveries of 93% to 110% for aqueous TCAA standards. researchgate.netrsc.org The sensitivity can be enhanced by using a smaller volume of the hexane extractant or a larger sample mass.
Another approach involves the decarboxylation of radio-labeled [1,2-¹⁴C]TCAA to ¹⁴C-chloroform, which is then extracted and measured radiometrically. nih.gov This method is particularly useful for environmental studies but is not suitable for direct [³⁶Cl]TCA determination. nih.gov
The table below outlines the key features of steam distillation and decarboxylation methods for TCAA analysis in environmental samples.
| Method | Principle | Key Procedural Steps | Advantages | Considerations | Analytical Finish | Reference(s) |
| Modified Nielsen-Kryger Steam Distillation (MONKS) | Thermal decarboxylation of TCAA to CHCl₃ with simultaneous extraction and concentration. | Degas sample with nitrogen, reflux with water, partition resulting CHCl₃ into hexane. | Combines multiple steps, minimal sample prep, good recovery. | Background CHCl₃ must be removed prior to analysis. | GC-ECD | rsc.orgresearchgate.netrsc.orgresearchgate.net |
| Radiometric Decarboxylation | Decarboxylation of ¹⁴C-labeled TCAA to ¹⁴C-chloroform. | Decompose [1,2-¹⁴C]TCAA to ¹⁴C-chloroform in aqueous solution at 90°C and pH 4.6, followed by extraction. | Useful for environmental fate studies. | Not suitable for ³⁶Cl-labeled TCAA; potential for microbial degradation during storage. | Radiometric Measurement | nih.gov |
Methylation Procedures for GC Analysis
Biomarker Research and Biomonitoring Methodologies
TCAA levels in biological fluids, such as urine and blood, serve as important biomarkers for assessing human exposure to certain chlorinated compounds. cdc.govnih.govbmj.comresearchgate.nettandfonline.comoup.comnih.govbmj.comnih.govtandfonline.comepa.govnih.gov
Urinary TCAA is a well-established biomarker of exposure to various precursors, including trichloroethylene (B50587), tetrachloroethene, methyl chloroform, and chloral (B1216628) hydrate. cdc.govcdc.gov It is also a significant metabolite resulting from the ingestion of disinfection by-products (DBPs) in chlorinated drinking water. nih.govbmj.comresearchgate.netoup.combmj.comnih.gov The concentration of TCAA in urine reflects the average exposure over several days due to its relatively long elimination half-life, which ranges from approximately 2.1 to 6.3 days. bmj.comresearchgate.nettandfonline.combmj.comnih.govtandfonline.com This persistence allows TCAA to accumulate in plasma and provides a viable biomarker for medium-term exposure. bmj.combmj.com
Similarly, TCAA in blood has been investigated as a reliable biomarker of exposure. tandfonline.comtandfonline.com Studies have shown excellent reliability in measurements of TCAA ingestion, blood concentration, and urinary excretion, indicating low intra-individual variability. tandfonline.comtandfonline.com A significant correlation exists between the amount of TCAA ingested and its concentration in both blood and urine. tandfonline.com For epidemiological studies, it has been suggested that a 1-day blood sample or a 2-day urine sample is sufficient to achieve reliable results once a quasi-steady-state level of TCAA is reached in the body. tandfonline.com
However, the utility of urinary TCAA as a biomarker in certain contexts, such as cancer case-control studies involving older adults, has been questioned. nih.gov Factors like advanced age, co-morbidities, and medication use can influence urinary TCAA levels, potentially confounding the association with exposure to DBPs. nih.gov
The table below presents findings from studies on TCAA as an exposure biomarker.
| Biological Matrix | Exposure Source | Key Findings | Elimination Half-Life | Significance | Reference(s) |
| Urine | Chlorinated Solvents (e.g., TCE), Disinfection By-Products | Urinary levels reflect exposure to multiple precursors. Good correlation with ingested TCAA. | 2.1 - 6.3 days | A viable biomarker for medium-term (several days) exposure. | cdc.govcdc.govbmj.comresearchgate.netbmj.comnih.gov |
| Blood | Disinfection By-Products | Strong correlation between TCAA ingestion and blood/urine concentrations. Excellent reliability for exposure assessment. | 1.2 - 6 days | A reliable measure for use as a biomarker in epidemiological studies. | tandfonline.comtandfonline.com |
| Urine | Disinfection By-Products in Cancer Studies | Advanced age, comorbidities, and medication can be determinants of urine TCAA levels, limiting its validity in some study designs. | Not specified | May not be a valid biomarker in case-control studies of adult cancer due to potential confounding factors. | nih.gov |
The validation of analytical methods is essential to ensure the accuracy, precision, and reliability of TCAA measurements in biological matrices. cdc.govhealthcare-bulletin.co.uk Validation parameters typically include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, precision, and accuracy (recovery). healthcare-bulletin.co.uk
For instance, a GC-ECD method for urinary TCAA following BF₃/methanol derivatization was validated over a range of 0.9 to 100 µg/mL. cdc.gov The accuracy at various concentration levels was found to be within ±15% of the true value, which is considered acceptable for biological monitoring methods. cdc.gov The precision, expressed as the relative standard deviation (RSD), was also within acceptable limits, generally ranging from 3% to 6%, although it was higher at the lowest concentration level. cdc.gov
Recovery experiments are crucial to assess the efficiency of the extraction and analytical process. healthcare-bulletin.co.uk In one study validating a method for total protein estimation using 3% TCAA, the recovery of the analyte was determined to be consistent and reproducible. healthcare-bulletin.co.uk For TCAA analysis in plasma using electrospray ionization-tandem mass spectrometry (ESI-MS-MS), the extraction efficiency from acidified plasma into diethyl ether was found to be 75%. oup.com
The table below provides examples of validation parameters from different analytical methods for TCAA in biological samples.
| Analytical Method | Biological Matrix | Validation Parameter | Result | Reference(s) |
| GC-ECD with BF₃/Methanol Derivatization | Urine | Accuracy | Within ±15% of the true value | cdc.gov |
| GC-ECD with BF₃/Methanol Derivatization | Urine | Precision (RSD) | 3-6% (higher at lowest concentration) | cdc.gov |
| UV-VIS Spectrophotometry (Fujiwara Reaction) | Urine | Linearity (Correlation Coefficient, r) | 0.9994 (in the range of 5-150 µmol/L) | |
| UV-VIS Spectrophotometry (Fujiwara Reaction) | Urine | Precision (Coefficient of Variation) | 9.14% (high conc.), 13.58% (low conc.) | |
| ESI-MS-MS | Plasma | Limit of Detection (LOD) | 4 ng/mL | oup.com |
| ESI-MS-MS | Plasma | Extraction Efficiency | 75% (from acidified plasma into diethyl ether) | oup.com |
V. Trichloroacetic Acid in Biochemical and Chemical Research
Applications in Macromolecular Isolation and Analysis
TCA is extensively used to separate and purify macromolecules like proteins and nucleic acids from complex biological mixtures such as cell lysates, serum, or tissue homogenates. adventchembio.comcreative-proteomics.comopenaccesspub.org This process is crucial for preparing samples for downstream analytical techniques. adventchembio.com
Trichloroacetic acid is a highly effective agent for precipitating proteins from aqueous solutions. sigmaaldrich.com This method is widely employed to concentrate protein samples and to remove non-protein contaminants like salts and detergents before analyses such as SDS-polyacrylamide gel electrophoresis (SDS-PAGE). abcam.com
The mechanism of TCA-induced protein precipitation involves the denaturation of proteins. abcam.com The strong acidic nature of TCA disrupts the native structure of proteins, causing them to unfold. quora.com This unfolding exposes the hydrophobic interior of the proteins, leading to aggregation and subsequent precipitation. quora.combitesizebio.com The process is also facilitated by the dehydration of the protein's hydration shell. quora.com
A typical protocol involves adding a stock solution of TCA to the protein sample to a final concentration of 10-20% and incubating on ice. sigmaaldrich.comcaltech.edu The precipitated protein is then pelleted by centrifugation. caltech.edu The resulting pellet is often washed with a cold organic solvent, such as acetone (B3395972) or ethanol, to remove any residual TCA, which could interfere with subsequent analyses. sigmaaldrich.comcaltech.edu It is important to note that because TCA causes irreversible denaturation, this method is not suitable for applications where the protein's native conformation and biological activity need to be preserved. abcam.com
Table 1: Comparison of Protein Precipitation Agents
| Precipitant | Mechanism of Action | Effect on Protein Structure | Common Applications |
|---|---|---|---|
| This compound (TCA) | Denaturation, hydrophobic aggregation, dehydration | Irreversible denaturation | Concentrating samples, removing contaminants (salts, detergents) for SDS-PAGE |
| Ammonium (B1175870) Sulfate | Salting out, reduces protein solubility | Generally preserves native structure and function | Selective fractionation and purification of active proteins |
| Organic Solvents (e.g., Acetone, Ethanol) | Reduction of dielectric constant, disruption of hydration shell | Can cause denaturation, especially at room temperature | Protein concentration and removal of organic-soluble contaminants |
This compound is also utilized in the isolation and analysis of nucleic acids. adventchembio.commpbio.com It effectively precipitates nucleic acid polymers that are longer than approximately 20 nucleotides. thermofisher.comthermofisher.com This property is particularly useful for separating radiolabeled nucleotides that have been incorporated into DNA or RNA from unincorporated nucleotides in polymerization reactions, such as in vitro transcription or DNA replication assays. thermofisher.com
The procedure typically involves adding cold 10% TCA to the reaction mixture containing the nucleic acids. thermofisher.comthermofisher.com After an incubation period on ice to allow for precipitation, the nucleic acid precipitate is collected, often by vacuum filtration through a glass fiber filter. thermofisher.comthermofisher.com The filter is then washed to remove any remaining unincorporated labeled nucleotides before quantification, usually by scintillation counting. thermofisher.comthermofisher.com TCA is also used to precipitate DNA and RNA from cell lysates, effectively removing proteins and other contaminants. quora.com
In the analysis of amino acids from biological samples like serum or tissue homogenates, a crucial first step is the removal of proteins, which can interfere with the analysis. creative-proteomics.comnih.gov this compound is commonly used for this deproteinization process. creative-proteomics.comjove.com Adding TCA at a concentration of around 10% effectively precipitates the larger protein molecules, which can then be removed by centrifugation, leaving the smaller amino acids in the supernatant for subsequent analysis by methods like high-performance liquid chromatography (HPLC). creative-proteomics.com This acid precipitation method is a well-established technique for preparing samples for amino acid analysis. creative-proteomics.commdpi.com
For the determination of total calcium in biological fluids, which is often bound to proteins like albumin, accurate measurement can be challenging. acutecaretesting.org While direct measurement of ionized calcium (iCa) is preferred, sometimes only total calcium can be measured. ijmb.in In research settings, TCA can be used to precipitate proteins, releasing the bound calcium and allowing for the analysis of the total calcium content in the sample. This is particularly relevant in studies investigating calcium metabolism. iranjournals.irmedscimonit.comfrontiersin.org
Nucleic Acid Isolation and Analysis
Reagent in Enzymatic and Cellular Studies
Beyond macromolecular precipitation, this compound serves as a critical reagent for controlling and preserving biological reactions and structures for detailed study.
In many biochemical assays that measure enzyme activity, it is necessary to stop the reaction at a specific time point to accurately determine the amount of product formed. adventchembio.comresearchgate.net this compound is widely used as a quenching agent to terminate enzymatic reactions. researchgate.netbrainly.in By adding TCA to the reaction mixture, the pH is rapidly lowered, and the enzyme is denatured. researchgate.netresearchgate.net This denaturation inactivates the enzyme, effectively halting the reaction. researchgate.netbrainly.in For instance, in protease assays using a protein substrate like casein, TCA is added to stop the enzymatic degradation of the casein. The undigested casein precipitates and can be removed by centrifugation, allowing for the quantification of the soluble peptide fragments produced by the protease activity. researchgate.net While effective, it has been noted that for some redox reactions, TCA may not be a sufficient quencher. nih.gov
This compound is a key reagent in certain cell-based assays, particularly for cell fixation. Fixation is the process of preserving cellular components in a "life-like" state. In the context of cytotoxicity and anticancer drug screening, the sulforhodamine B (SRB) assay is a widely used method to measure cell density based on the total cellular protein content. scispace.comresearchgate.net
In the SRB assay protocol, after cells are treated with a potential anticancer compound, they are fixed to the culture plate using cold TCA, typically at a final concentration of 10% to 50%. scispace.comnih.govtechnologynetworks.com The TCA fixes the cells by precipitating the cellular proteins. scispace.com This step is crucial as it ensures that the cells adhere to the plate during the subsequent washing and staining steps. researchgate.net Once fixed, the cells are stained with SRB dye, which binds to the basic amino acids of the cellular proteins. scispace.com The amount of bound dye is directly proportional to the total protein mass, and therefore to the number of cells, providing a measure of the compound's cytotoxic or anti-proliferative effect. scispace.comfrontiersin.org
Table 2: Applications of this compound in Research
| Application Area | Specific Use | Mechanism/Principle | Outcome |
|---|---|---|---|
| Macromolecular Isolation | Protein Precipitation | Denaturation and aggregation | Concentrated protein sample, removal of contaminants |
| Nucleic Acid Precipitation | Precipitation of polymers >20 nt | Separation of incorporated from unincorporated nucleotides | |
| Sample Preparation | Amino Acid Analysis | Deproteinization of biological samples | Removal of interfering proteins for accurate analysis |
| Total Calcium Analysis | Release of protein-bound calcium | Enables measurement of total calcium concentration | |
| Enzymatic Studies | Enzyme Reaction Termination | Denaturation of the enzyme | Halts the reaction at a specific time point |
| Cellular Studies | Cell Fixation (e.g., SRB assay) | Precipitation of cellular proteins | Preserves cells for quantification of cell number/mass |
Studies on Protein Denaturation and Cellular Acidic Responses
This compound is widely utilized in biochemistry for the precipitation of macromolecules such as proteins, DNA, and RNA. openaccesspub.orgwikipedia.org The acidic conditions created by TCA lead to the denaturation of proteins, causing them to unfold and expose hydrophobic groups on their surface. These exposed groups then interact with TCA molecules, forming a complex that readily precipitates out of solution. openaccesspub.org This process is effective for concentrating protein samples and removing contaminants like salts and detergents before downstream applications such as electrophoresis.
Research has shown that TCA-induced protein precipitation involves the formation of a stable, partially structured intermediate state, often referred to as a "molten globule-like" state. researchgate.net This intermediate is less stable than the native protein structure and is prone to aggregation and precipitation. researchgate.net Studies using techniques like 1-anilino-8-napthalene sulfonate (ANS) fluorescence and size-exclusion chromatography have demonstrated that this intermediate accumulates maximally at a TCA concentration of around 5% (w/v). researchgate.net Further investigations using NMR spectroscopy have indicated that TCA disrupts the interactions that stabilize the secondary structures at the N- and C-termini of proteins. researchgate.net
The effectiveness of TCA as a denaturing agent has been compared to other reagents. For instance, sodium trichloroacetate (B1195264) (Na-TCA) at neutral pH has been shown to be a more potent denaturant for certain proteins, such as α-chymotrypsin, chymotrypsinogen, lysozyme, and ribonuclease A, than urea, guanidine-HCl, and other halogenated acetate (B1210297) derivatives. oup.com The proteolytic activity of α-chymotrypsin, for example, is completely inhibited by 1.2 M Na-TCA, while it remains fully active in the presence of 1.5 M of other common denaturants. oup.com
In the context of cellular responses, studies have examined the effects of TCA on cell proliferation. For instance, research in B6C3F1 mice investigated the role of increased cell proliferation associated with tissue damage in the induction of tumors following treatment with this compound. waterrf.org
Below is a table summarizing the effects of Sodium Trichloroacetate on the helical content of various proteins.
| Protein | Effect of Na-TCA on Helical Content |
| Ribonuclease A | Increased |
| Lysozyme | Increased |
| Insulin | Decreased |
| α-Chymotrypsin | Decreased |
This table is based on findings from a study on the effects of sodium trichloroacetate as a denaturation reagent for proteins. oup.com
Catalytic and Synthetic Applications in Organic Chemistry
This compound's utility extends into the realm of organic synthesis, where it serves as an efficient catalyst and a key reagent in the development of new synthetic pathways.
This compound has proven to be an effective catalyst in various multicomponent reactions (MCRs), which are chemical reactions where multiple starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued for their efficiency and atom economy.
For example, TCA has been successfully used to catalyze the synthesis of highly functionalized piperidines through a one-pot, five-component reaction of aromatic amines, aromatic aldehydes, and β-keto esters in methanol (B129727) at room temperature. sid.ir Similarly, it has been employed as a catalyst for the Biginelli reaction to produce 3,4-dihydropyrimidin-2(1H)-ones and their corresponding 2(1H)-thiones under solvent-free conditions. researchgate.net
In another notable application, TCA was found to be an efficient catalyst for a one-pot, four-component reaction to construct novel copper(II) benzo[f]chromeno[2,3-h]quinoxalinoporphyrins. beilstein-journals.orgnih.gov The study demonstrated that TCA was superior to other acidic catalysts like trifluoroacetic acid (TFA), dodecylbenzenesulfonic acid (DBSA), and p-toluenesulfonic acid (PTSA) for this specific transformation. beilstein-journals.org The optimization of reaction conditions revealed that 20 mol% of TCA in chloroform (B151607) at 65 °C provided the best yield. beilstein-journals.orgnih.gov
The following table presents a comparison of different catalysts for the synthesis of a specific porphyrin derivative, highlighting the efficacy of TCA.
| Catalyst | Yield (%) |
| DBSA | 32 |
| La(OTf)₃ | No reaction |
| L-ascorbic acid | No reaction |
| PTSA | 40 |
| TCA | 65 |
| TFA | Inseparable mixture |
This data is derived from a study on the synthesis of benzo[f]chromeno[2,3-h]quinoxalinoporphyrins. beilstein-journals.org
This compound also plays a role in the synthesis and characterization of nanoparticles. In some methods for the synthesis of gold nanoparticles (AuNPs), TCA is used as a reducing agent in an alkaline medium. jastmag.com For instance, a method has been developed where chloroauric acid is reduced by TCA in the presence of the surfactant cetyl trimethyl ammonium bromide (CTAB), which acts as a capping agent. jastmag.com
In the characterization of nanoparticles, TCA is often used in the sample preparation process. For example, in studies involving the antioxidant activity of AuNPs, TCA is added to precipitate proteins and terminate reactions before spectrophotometric analysis. jpionline.org Similarly, in the analysis of extracellular polysaccharides from fungal cultures treated with silver nanoparticles (Ag-NPs), TCA is used to precipitate proteins from the supernatant before measurement. mdpi.com
A study on oral soft tissue regeneration utilized TCA-loaded nanoparticles. nih.gov These nanoparticles were prepared by dissolving TCA in distilled water and adding it to a solution of hydrophobically modified glycol chitosan (B1678972) (HGC), which then self-assembles to encapsulate the TCA. nih.gov
Researchers are continuously exploring new synthetic methodologies that leverage the unique properties of this compound. One area of development is in chemically fueled dissipative systems, where TCA acts as a fuel to trigger temporary changes in a system, such as gelation or crystallization. acs.org The decarboxylation of the trichloroacetate anion to produce carbon dioxide and volatile chloroform drives the system back to its initial state. acs.org
TCA is also a key reagent in solid-phase phosphoramidite (B1245037) chemistry, the standard method for the automated synthesis of DNA oligonucleotides. nih.gov In the first step of the synthesis cycle, TCA is used to deprotect the dimethoxytrityl (DMT)-protected nucleoside phosphoramidite attached to a solid support, activating it for the next coupling reaction. nih.gov
Furthermore, visible-light-driven catalytic methods are being developed for the dehalogenation of TCA itself. One such method uses a copper catalyst and ascorbic acid as an environmentally friendly reductant to selectively convert TCA to monochloroacetic acid, a synthetically useful compound. acs.org
The Ugi four-component condensation reaction has also been adapted to use TCA, where it acts as a carbonic acid equivalent in the synthesis of 1,3,5-trisubstituted 2,4-dioxo-1,3,5-triazinanes.
Vi. Regulatory Science and Public Health Research Pertaining to Trichloroacetic Acid
Carcinogenic Risk Assessment and Classification
The carcinogenic potential of trichloroacetic acid has been a primary focus of regulatory bodies worldwide. The classification of TCA's carcinogenicity is largely based on animal studies, with ongoing research and debate regarding its relevance to humans.
Evaluation of Animal Carcinogenicity Studies and Human Relevance
Numerous studies have demonstrated that this compound can induce liver tumors in mice. Specifically, oral administration of TCA in drinking water has been shown to increase the incidence of hepatocellular adenomas and carcinomas in male and female B6C3F1 mice in multiple bioassays. epa.govepa.gov These effects were observed in both lifetime and less-than-lifetime studies, with tumor incidence increasing with higher concentrations of TCA. epa.gov For instance, one study reported that 25% of female B6C3F1 mice developed liver carcinomas after 51 weeks of exposure to TCA in drinking water at a concentration of approximately 784 mg/kg of body weight per day, compared to none in the control groups. who.int In contrast, a lifetime drinking water study in male F344/N rats did not show any treatment-related tumors. epa.govepa.govwho.int
This species-specific difference, with mice being more susceptible to TCA-induced liver tumors than rats, is a critical point of discussion for human relevance. epa.govindustrialchemicals.gov.au The B6C3F1 mouse strain is known to be particularly susceptible to liver tumor development. industrialchemicals.gov.au The proposed mechanisms for TCA-induced carcinogenicity in mice, such as peroxisome proliferation, are considered to be less relevant to humans. oecd.orgpublisso.de Humans are thought to be much less sensitive to the mechanisms that cause liver effects in male mice. publisso.deuzh.ch
Based on the evidence from animal studies, particularly the consistent findings of liver tumors in mice, the International Agency for Research on Cancer (IARC) has classified this compound as "Possibly carcinogenic to humans" (Group 2B). industrialchemicals.gov.au The United States Environmental Protection Agency (U.S. EPA) has classified TCA as having "suggestive evidence of carcinogenic potential". epa.gov This classification acknowledges the carcinogenic effects observed in animals but also considers the uncertainties in extrapolating these findings to humans due to mechanistic differences. industrialchemicals.gov.auca.gov
Interactive Data Table: Summary of Key Animal Carcinogenicity Studies on this compound
| Species/Strain | Route of Administration | Exposure Duration | Key Findings | Reference |
|---|---|---|---|---|
| Male B6C3F1 Mice | Drinking Water | 60 weeks | Increased incidence of hepatocellular adenomas and carcinomas. nih.gov | nih.gov |
| Male B6C3F1 Mice | Drinking Water | 104 weeks | Substantial increases in the incidences of both hepatocellular adenoma and carcinoma. nih.gov | nih.gov |
| Female B6C3F1 Mice | Drinking Water | 51 or 82 weeks | 25% of animals had liver carcinomas after 51 weeks at the highest dose. who.int | who.int |
| Male F344/N Rats | Drinking Water | 104 weeks | No evidence of carcinogenicity. who.int | who.int |
| Male and Female B6C3F1 Mice | Drinking Water | 52-104 weeks | Significantly increased incidence of liver tumors. epa.gov | epa.gov |
Genotoxicity and Mutagenicity Assessments
In vitro studies on mammalian cells have produced conflicting results. Some studies have reported that TCA can induce chromosomal aberrations in human lymphocytes. industrialchemicals.gov.auresearchgate.net One study found a dose-dependent increase in chromosomal aberrations, such as chromatid and chromosome breaks, in human lymphocytes exposed to TCA. researchgate.net However, other research has indicated that when TCA is neutralized to a physiological pH, it does not show a potential to induce cytogenic damage. industrialchemicals.gov.au
In vivo assays have also provided inconsistent findings. industrialchemicals.gov.au While some studies in mice have reported the induction of chromosomal aberrations and sperm head abnormalities, others have been inconclusive regarding the induction of DNA strand breaks and micronuclei. inchem.org TCA did not induce mutations in bacterial reverse mutation assays (Ames test). industrialchemicals.gov.auoecd.org
The general consensus is that TCA does not appear to be a potent mutagen. industrialchemicals.gov.aupublisso.de The carcinogenic effects observed in mice are thought to occur through non-genotoxic mechanisms, such as oxidative stress, peroxisome proliferation, and alterations in cell signaling, rather than direct damage to DNA. industrialchemicals.gov.au
Interactive Data Table: Summary of Genotoxicity and Mutagenicity Findings for this compound
| Test System | Endpoint | Result | Reference |
|---|---|---|---|
| Human Lymphocytes (in vitro) | Chromosomal Aberrations | Positive, dose-dependent induction. researchgate.net | researchgate.net |
| Human Lymphocytes (in vitro, neutralized pH) | Chromosomal Aberrations | Negative. industrialchemicals.gov.au | industrialchemicals.gov.au |
| Bacterial Reverse Mutation Assay (Ames test) | Gene Mutation | Negative. industrialchemicals.gov.auoecd.org | industrialchemicals.gov.auoecd.org |
| Mouse (in vivo) | Chromosomal Aberrations | Positive in one study. inchem.org | inchem.org |
| Mouse (in vivo) | Sperm Head Abnormalities | Positive in one study. inchem.org | inchem.org |
| Mouse (in vivo) | DNA Strand Breaks, Micronuclei | Inconclusive. inchem.org | inchem.org |
Developmental and Reproductive Toxicity Studies
The potential for this compound to cause developmental and reproductive harm has been investigated primarily in animal models. These studies indicate that developmental effects can occur, but typically at doses that also cause toxicity to the mother.
In studies with pregnant rats, oral administration of TCA at high doses resulted in adverse effects on the dams, including decreased body weight gain and increased organ weights. who.int At these maternally toxic doses, developmental effects were also observed in the offspring, such as increased resorptions and soft tissue malformations, particularly in the cardiovascular system. who.intoecd.org One study in Long-Evans rats found a dose-related increase in cardiac malformations. who.int Another study in Sprague-Dawley rats reported an increase in resorptions and cardiac soft tissue malformations at a dose that also caused decreased maternal weight gain. who.int A lowest-observed-adverse-effect level (LOAEL) for both maternal and developmental toxicity was identified at 330 mg/kg of body weight per day, with no no-observed-adverse-effect level (NOAEL) being established in that particular study. who.intindustrialchemicals.gov.au
Regulatory Guideline Development and Risk Management
Based on the body of scientific research, regulatory agencies have developed guidelines and standards to manage potential risks associated with this compound exposure. These efforts focus on establishing safe levels in drinking water and occupational settings.
Establishment of Health-Based Guidelines and Standards
Several national and international bodies have set guidelines for this compound in drinking water. The World Health Organization (WHO) has established a provisional guideline value of 100 µg/L for TCA in drinking water. nih.gov Similarly, Australia has a drinking water guideline of 0.1 mg/L (100 µg/L). nhmrc.gov.au In the United States, TCA is one of the five haloacetic acids (HAA5) regulated by the EPA, and the Environmental Working Group (EWG) has set a health guideline of 0.1 ppb (parts per billion), which is equivalent to 0.1 µg/L, based on the public health goal from California's Office of Environmental Health Hazard Assessment (OEHHA). ewg.org OEHHA has also established a No Significant Risk Level (NSRL) of 9.9 micrograms per day for TCA under Proposition 65. ca.gov
These guidelines are established to protect against potential cancer and developmental or reproductive harm. ewg.org They are derived from toxicological data, often incorporating uncertainty factors to account for species differences and sensitive populations.
Interactive Data Table: Selected Health-Based Guidelines for this compound in Drinking Water
| Organization/Jurisdiction | Guideline Value | Unit | Reference |
|---|---|---|---|
| World Health Organization (WHO) | 100 | µg/L | nih.gov |
| Australia (NHMRC) | 0.1 | mg/L | nhmrc.gov.au |
| California (OEHHA) - NSRL | 9.9 | µg/day | ca.gov |
| Environmental Working Group (EWG) Health Guideline | 0.1 | ppb | ewg.org |
Research Informing Regulatory Decisions on Exposure Limits
Research into the pharmacokinetics of this compound, or how the body processes it, has been crucial in setting exposure limits. Studies have shown that TCA has a longer half-life in human plasma compared to rodents, which is an important consideration for risk assessment. inchem.org
Occupational exposure limits have also been established. The American Conference of Governmental Industrial Hygienists (ACGIH) has recommended an 8-hour time-weighted average airborne exposure limit of 1 ppm. nj.gov The National Institute for Occupational Safety and Health (NIOSH) recommends a 10-hour time-weighted average of 1 ppm. nj.gov These limits are designed to protect workers from the potential health effects of inhaling TCA. In British Columbia, the ACGIH Threshold Limit Value (TLV) has been adopted as the occupational exposure limit (OEL). worksafebc.com The German MAK-Commission has derived a MAK value of 0.2 ml/m³, corresponding to 1.4 mg/m³, based on local irritant effects. publisso.deuzh.ch This research and the resulting regulatory actions demonstrate a continuous effort to manage the risks associated with this compound based on the evolving scientific understanding of its potential health effects.
Q & A
Q. What are the standard protocols for protein precipitation using TCA in biochemical assays?
TCA is widely used to precipitate proteins by denaturation. A common protocol involves:
- Preparing a 6.1 N TCA solution (approximately 100% w/v) for optimal precipitation .
- Mixing the sample with TCA at a 1:1 (v/v) ratio, followed by incubation on ice for 10–15 minutes.
- Centrifuging at 10,000–15,000 × g for 15 minutes to pellet proteins .
- Washing the pellet with cold acetone or ethanol to remove residual TCA. For dilute protein solutions in viscous media, ultracentrifugation (e.g., 100,000 × g) enhances recovery .
Q. How can TCA concentrations be quantified in aqueous solutions for experimental reproducibility?
Analytical methods include:
- Ion Chromatography (IC): Detects TCA via conductivity, with a detection limit of ~0.1 µg/L .
- Gas Chromatography (GC): Requires derivatization (e.g., methylation) for volatile detection, but may overestimate concentrations due to interference .
- Electrochemical Methods: Cyclic voltammetry on platinum electrodes offers rapid, cost-effective analysis with high sensitivity (nanomolar range) .
Q. What safety protocols are recommended for handling TCA in laboratory settings?
- Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., Viton), splash-resistant goggles, and lab coats .
- Ventilation: Use fume hoods for large volumes to avoid inhalation of corrosive vapors.
- Spill Management: Neutralize spills with sodium bicarbonate and collect residues using wet methods (avoid dry sweeping) .
- Waste Disposal: Treat TCA waste with alkaline solutions (e.g., NaOH) to dechlorinate before disposal .
Advanced Research Questions
Q. How can experimental design optimize TCA concentration for cellulose modification in material science?
- Response Surface Methodology (RSM): A study optimizing bacterial cellulose carboxymethylation used RSM to model interactions between TCA (25–35%) and NaOH (30–40%) concentrations. Central composite designs revealed 30% TCA and 35% NaOH as optimal for maximizing yield .
- Critical Parameters: pH adjustment post-reaction and temperature control are essential to avoid over-degradation of cellulose fibers .
Q. How should researchers address discrepancies in TCA quantification across analytical methods?
Common sources of error and solutions include:
- Chromatographic Interference: GC may overestimate TCA due to co-eluting compounds. Validate with IC or mass spectrometry .
- Internal Standard Errors: Use isotopically labeled TCA (e.g., ¹³C-TCA) to correct for matrix effects in complex samples .
- Calibration Drift: Regularly recalibrate instruments and include duplicate injections to detect variability .
Q. What methodologies assess TCA's carcinogenic potential in translational research?
- In Vivo Models: Rodent studies via oral administration (e.g., drinking water) show dose-dependent hepatocarcinogenicity (e.g., hepatocellular adenomas in mice) .
- In Vitro Assays: Human liver cell lines (e.g., HepG2) test metabolic activation via cytochrome P450 pathways, though TCA’s weak genotoxicity complicates extrapolation .
- Interspecies Differences: Account for prolonged TCA plasma half-life in humans (due to protein binding) versus rodents .
Q. How can TCA-induced protein denaturation artifacts be minimized in proteomic studies?
- Alternative Precipitants: Compare with acetone or chloroform/methanol to assess specificity .
- Reductive Alkylation: Add 20 mM DTT during precipitation to prevent disulfide bond reformation and improve resolubilization .
- Post-Precipitation Analysis: Use SDS-PAGE or LC-MS/MS to confirm protein integrity and identify co-precipitated contaminants .
Data Contradiction Analysis
Q. Why do TCA toxicity studies report conflicting results on oxidative stress in hepatic cells?
- Species-Specific Responses: Mouse hepatocytes exhibit lipid peroxidation and ROS generation at 1 mM TCA, while human cells show resistance up to 5 mM due to higher glutathione reserves .
- Exposure Duration: Acute vs. chronic exposure models yield divergent outcomes. Sublethal doses (0.5 mM) in chronic studies may induce adaptive antioxidant responses .
Q. How can researchers reconcile variability in TCA's efficacy as a chemical peel in dermatology studies?
- Concentration Gradients: Clinical studies use 15–50% TCA, with higher concentrations (>35%) showing increased efficacy but also higher scarring risk .
- Skin Type Adjustments: Fitzpatrick scale classification and pre-treatment hydration influence outcomes. Optimize pH (1.2–1.5) to balance penetration and safety .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
